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Abstract

LY2857785 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9
(CDK9).[1][2] As a transcriptional regulator, CDK9's role in phosphorylating the C-terminal
domain (CTD) of RNA Polymerase Il (RNAP I1) is critical for the elongation phase of
transcription, particularly for genes with short-lived mRNA transcripts, including key oncogenes
like MYC and anti-apoptotic proteins such as MCL-1.[3][4][5] Inhibition of CDK9 by LY2857785
leads to the downregulation of these crucial survival proteins, ultimately inducing apoptosis in
cancer cells. This document provides a comprehensive overview of the discovery, synthesis,
and preclinical characterization of LY2857785, including detailed experimental protocols and a
summary of its biological activity.

Discovery and Rationale

The discovery of LY2857785 stemmed from a structure-based design and medicinal chemistry
effort to identify selective inhibitors of transcriptional CDKs.[2] The rationale centered on the
observation that many cancer cells, particularly those of hematologic origin, exhibit a strong
dependence on the continuous transcription of key survival genes. Dysregulation of CDK9
activity has been implicated in various malignancies, making it an attractive therapeutic target.
[4] Unlike pan-CDK inhibitors, which can lead to significant toxicity due to the inhibition of CDKs
involved in cell cycle progression, a selective CDK9 inhibitor like LY2857785 was designed to
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primarily induce apoptosis in cancer cells by disrupting their transcriptional machinery, with
potentially fewer off-target effects.[2][6]

Synthesis of LY2857785

While a detailed, step-by-step synthesis protocol for LY2857785 is proprietary to Eli Lilly and
Company, the chemical name, trans-N*-[4-[2-methyl-3-(1-methylethyl)-2H-indazol-5-yl]-2-
pyrimidinyl]-N“-(tetrahydro-2H-pyran-4-yl)-1,4-cyclohexanediamine, and its structure suggest a
multi-step synthesis involving the coupling of three key fragments: a substituted indazole, a
pyrimidine core, and a tetrahydropyran-substituted cyclohexane diamine. The synthesis would
likely involve standard cross-coupling reactions to connect the indazole and pyrimidine rings,
followed by a nucleophilic aromatic substitution or a similar reaction to introduce the diamine
side chain.

Mechanism of Action

LY2857785 functions as a reversible and ATP-competitive inhibitor of CDK9.[2][7] CDK9, in
complex with its regulatory partner Cyclin T1, forms the core of the positive transcription
elongation factor b (P-TEFb). P-TEFb is responsible for phosphorylating the serine 2 (Ser2)
and serine 5 (Serb) residues within the C-terminal domain (CTD) of the large subunit of RNA
Polymerase Il (RNAP 11).[4] This phosphorylation event is a critical switch that allows RNAP Il
to transition from a paused state to productive elongation, leading to the synthesis of full-length
MRNA transcripts.

By binding to the ATP-binding pocket of CDK9, LY2857785 prevents the transfer of phosphate
from ATP to the RNAP Il CTD. This inhibition of phosphorylation leads to a decrease in the
levels of Ser2 and Ser5 phosphorylation, causing RNAP 1l to stall and ultimately leading to a
reduction in the transcription of downstream target genes.[1][2] This transcriptional repression
disproportionately affects genes with short half-lives, such as the anti-apoptotic protein MCL-1
and the oncogene MYC, leading to the induction of apoptosis in cancer cells.[3][5]
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Mechanism of Action of LY2857785
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Caption: Signaling pathway of LY2857785-mediated CDK9 inhibition.
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Quantitative Data Summary

The following tables summarize the key quantitative data for LY2857785 from preclinical

studies.

Table 1: In Vitro Kinase Inhibitory Activity of LY2857785

Kinase Target ICs0 (NM)
CDK9/Cyclin T1 11[2][7](8]
CDK8/Cyclin C 16[2][71[8]
CDK7/Cyclin H/IMAT1 246[2][71[8]

ICso0 values were determined by biochemical assays.

Table 2: In Vitro Cellular Activity of LY2857785 in U20S Osteosarcoma Cells

Cellular Endpoint ICs0 (M)
RNAP Il CTD P-Ser2 Inhibition 0.089[1][2][71[8]
RNAP Il CTD P-Ser5 Inhibition 0.042[1][2][7][8]
Cell Proliferation Inhibition 0.076[1]

Table 3: Anti-proliferative Activity of LY2857785 in Hematologic Cancer Cell Lines (24h

exposure)

© 2025 BenchChem. All rights reserved. 4 /11 Tech Support


https://www.benchchem.com/product/b608723?utm_src=pdf-body
https://www.benchchem.com/product/b608723?utm_src=pdf-body
https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502288/
https://pdfs.semanticscholar.org/2156/ae725375564afc6e6e851c6b607c7e626d40.pdf
https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502288/
https://pdfs.semanticscholar.org/2156/ae725375564afc6e6e851c6b607c7e626d40.pdf
https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502288/
https://pdfs.semanticscholar.org/2156/ae725375564afc6e6e851c6b607c7e626d40.pdf
https://www.benchchem.com/product/b608723?utm_src=pdf-body
https://www.targetmol.com/compound/ly2857785
https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502288/
https://pdfs.semanticscholar.org/2156/ae725375564afc6e6e851c6b607c7e626d40.pdf
https://www.targetmol.com/compound/ly2857785
https://aacrjournals.org/mct/article/13/6/1442/91886/A-Novel-CDK9-Inhibitor-Shows-Potent-Antitumor
https://pmc.ncbi.nlm.nih.gov/articles/PMC10502288/
https://pdfs.semanticscholar.org/2156/ae725375564afc6e6e851c6b607c7e626d40.pdf
https://www.targetmol.com/compound/ly2857785
https://www.benchchem.com/product/b608723?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b608723?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Cell Line Cancer Type ICs0 (M)
MV-4-11 Acute Myeloid Leukemia 0.04]8]
RPMI8226 Multiple Myeloma 0.2[8]
L363 Multiple Myeloma 0.5[8]
Uu20S Osteosarcoma 0.05[2]
HCT116 Colorectal Carcinoma 0.03[2]
A549 Lung Carcinoma 0.01]2]

Table 4: In Vivo Pharmacodynamic and Efficacy Data for LY2857785

Xenograft Model Endpoint Value
] RNAP Il CTD P-Ser2 Inhibition
HCT116 (mice) 4.4 mg/kg[8]
(TEDso)

_ RNAP Il CTD P-Ser2 Inhibition
HCT116 (mice) (TECs0) 0.36 uM[8]
50

Dose-dependent at 3, 6, and 9

MV-4-11 (rat) Tumor Growth Reduction kale]
mg/kg

TEDso: The dose required to achieve 50% of the maximal therapeutic effect. TECso: The
concentration required to achieve 50% of the maximal therapeutic effect.

Experimental Protocols
CDK Kinase Assays

Obijective: To determine the in vitro inhibitory activity of LY2857785 against CDK7, CDKS8, and
CDKO.

Methodology:

¢ Reaction Mixture Preparation:
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o For CDK7 and CDK9, the reaction mixture contained 10 mM Tris-HCI (pH 7.4), 10 mM
HEPES, 5 mM DTT, 10 uM ATP, 0.5 pCi 3P-ATP, 10 mM MnClz, 150 mM NacCl, 0.01%
Triton X-100, 2% DMSO, 0.05 mM CDK?7/9 peptide substrate, and 2 nM of either
CDK7/Matl/cyclin H or CDK9/cyclin T1 enzyme complex.[1]

o For CDKS, the reaction was performed in 30 mM HEPES, 2 mM DTT, 5 mM MgClz,
0.015% Triton X-100, 5 uM ATP, and 400 nM of RBER-CHKStide substrate with 20 nM of
CDKS8/cyclin C enzyme.[1]

Compound Dilution: LY2857785 was serially diluted in DMSO to generate a dose-response
curve.[1]

Reaction Initiation and Incubation: Reactions were initiated by the addition of the ATP/3P-
ATP mix and incubated at room temperature for 60 minutes in 96-well polystyrene plates.[1]

Reaction Termination: The reactions were stopped by adding 10% HsPOa4 or 10%
trichloroacetic acid (TCA).[1]

Detection (Filter Binding Assay):
o The reaction mixtures were transferred to 96-well filter plates.[1]

o The plates were washed three times for 5 minutes with 75 mM phosphoric acid and once
with methanol.[1]

o After drying, the radioactivity incorporated into the peptide substrate was measured using
a Microbeta scintillation counter.[1]
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CDK Kinase Assay Workflow
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Caption: Workflow for the in vitro CDK kinase inhibition assay.
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Cell Proliferation Assay

Objective: To determine the effect of LY2857785 on the proliferation of cancer cell lines.
Methodology:
e Cell Seeding:

o For solid tumor cell lines, cells were plated in 96-well plates at a density of 1,000 cells per
well and allowed to attach overnight.

o For hematologic cell lines, cells were seeded in 96-well plates at a density of 20,000 cells
per well immediately before treatment.

o Compound Treatment: Cells were treated with a range of concentrations of LY2857785.

 Incubation: Plates were incubated at 37°C in a 5% CO:z incubator for a specified period (e.g.,
24, 48, 72 hours).

o Cell Viability Measurement (CellTiter-Glo® Luminescent Cell Viability Assay):
o The CellTiter-Glo® reagent was added to each well.
o The plate was mixed on an orbital shaker to induce cell lysis.

o The luminescent signal, which is proportional to the amount of ATP and thus the number of
viable cells, was measured using a microplate reader.

o Data Analysis: The luminescent readings were used to generate dose-response curves and
calculate 1Cso values.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo anti-tumor efficacy of LY2857785.
Methodology:

e Animal Model: Immunocompromised mice or rats (e.g., hude or SCID) were used.
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e Tumor Cell Implantation:

o A suspension of cancer cells (e.g., MV-4-11) was injected subcutaneously or orthotopically
into the animals.

o Tumors were allowed to grow to a palpable size.
e Compound Administration:
o LY2857785 was formulated in a suitable vehicle (e.g., saline).

o The compound was administered to the animals via an appropriate route (e.g., oral
gavage, intraperitoneal injection) at various dose levels.

e Tumor Measurement: Tumor volume was measured regularly (e.g., twice weekly) using
calipers.

e Pharmacodynamic Analysis:

o At specified time points after treatment, tumors or peripheral blood mononuclear cells
were collected.

o The levels of phosphorylated RNAP Il CTD were measured by methods such as Western
blotting or immunohistochemistry to assess target engagement.

» Data Analysis: Tumor growth curves were plotted, and statistical analyses were performed to
determine the significance of tumor growth inhibition.

Conclusion

LY2857785 is a potent and selective CDK9 inhibitor that has demonstrated significant anti-
proliferative and pro-apoptotic activity in a range of preclinical cancer models, particularly in
hematologic malignancies.[3] Its mechanism of action, centered on the inhibition of
transcriptional elongation of key oncogenes and survival proteins, provides a strong rationale
for its clinical development. The data presented in this guide highlight the comprehensive
preclinical characterization of LY2857785 and provide a foundation for further investigation into
its therapeutic potential. While the clinical development of LY2857785 was discontinued, the
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insights gained from its study continue to inform the development of next-generation CDK9
inhibitors.[4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. LY2857785 | CDK | Apoptosis | TargetMol [targetmol.com]

2. aacrjournals.org [aacrjournals.org]

3. The search for CDK4/6 inhibitor biomarkers has been hampered by inappropriate
proliferation assays - PMC [pmc.ncbi.nlm.nih.gov]

e 4. Targeting CDK9 in Cancer: An Integrated Approach of Combining In-Silico Screening with
Experimental Validation for Novel Degraders[v1] | Preprints.org [preprints.org]

» 5. In vivo inducible reverse genetics in patients’ tumors to identify individual therapeutic
targets - PMC [pmc.ncbi.nim.nih.gov]

e 6. lumiprobe.com [lumiprobe.com]

e 7. Predicting and overcoming resistance to CDK?9 inhibitors for cancer therapy - PMC
[pmc.ncbi.nlm.nih.gov]

¢ 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

¢ 9. Serine phosphorylation and proline isomerization in RNAP Il CTD control recruitment of
Nrd1 - PMC [pmc.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [An In-depth Technical Guide to the Discovery and
Synthesis of LY2857785]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b608723#discovery-and-synthesis-of-ly2857785]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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